molecular formula C9H15N3O2 B8013517 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-ol

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-ol

Cat. No.: B8013517
M. Wt: 197.23 g/mol
InChI Key: IXUUZONGLHRBQE-UHFFFAOYSA-N
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Description

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions. For example, 2-chloroethylmorpholine can react with the pyrazole derivative to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine nitrogen or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazole N-oxide, while reduction could produce a fully saturated pyrazole derivative.

Scientific Research Applications

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The morpholine group can enhance the compound’s solubility and ability to cross biological membranes, while the pyrazole ring can interact with active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-ol: Similar structure but with a piperidine ring instead of morpholine.

    1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-ol: Contains a pyrrolidine ring.

    1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine: Similar but with an amine group on the pyrazole ring.

Uniqueness

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-ol is unique due to the presence of both the morpholine and pyrazole moieties, which confer specific chemical and biological properties. The morpholine group enhances solubility and membrane permeability, while the pyrazole ring provides a versatile scaffold for further functionalization and interaction with biological targets.

This compound’s unique combination of structural features makes it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)pyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c13-9-7-10-12(8-9)2-1-11-3-5-14-6-4-11/h7-8,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUUZONGLHRBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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